1-Methyl-4-ethyl-2-(alpha-methylbenzyl)bicarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-ethyl-2-(alpha-methylbenzyl)bicarbamate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Vorbereitungsmethoden
The synthesis of 1-Methyl-4-ethyl-2-(alpha-methylbenzyl)bicarbamate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the alkylation of a benzyl alcohol derivative followed by carbamate formation. The reaction conditions often require the use of strong bases and specific solvents to ensure high yields and purity .
Industrial production methods may involve continuous flow processes to optimize the reaction conditions and scale up the production. These methods focus on maintaining consistent quality and minimizing by-products.
Analyse Chemischer Reaktionen
1-Methyl-4-ethyl-2-(alpha-methylbenzyl)bicarbamate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position, using reagents like sodium hydroxide or halogens.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-ethyl-2-(alpha-methylbenzyl)bicarbamate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Methyl-4-ethyl-2-(alpha-methylbenzyl)bicarbamate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-ethyl-2-(alpha-methylbenzyl)bicarbamate can be compared with other similar compounds such as:
Benzyl carbamates: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Phenyl carbamates: These compounds have a phenyl group instead of a benzyl group, which can affect their reactivity and applications.
Eigenschaften
CAS-Nummer |
69353-17-9 |
---|---|
Molekularformel |
C13H18N2O4 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
methyl N-(ethoxycarbonylamino)-N-(1-phenylethyl)carbamate |
InChI |
InChI=1S/C13H18N2O4/c1-4-19-12(16)14-15(13(17)18-3)10(2)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3,(H,14,16) |
InChI-Schlüssel |
QGDQFWZIIIUCRF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NN(C(C)C1=CC=CC=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.